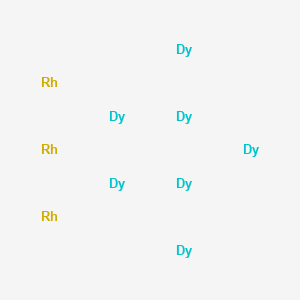
Dysprosium--rhodium (7/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–rhodium (7/3) is a compound formed by the combination of dysprosium and rhodium in a 7:3 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–rhodium (7/3) typically involves the reduction of dysprosium and rhodium salts in a controlled environment. One common method is the co-precipitation of dysprosium and rhodium salts, followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of dysprosium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency in the final product.
化学反応の分析
Types of Reactions: Dysprosium–rhodium (7/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with hydrogen to form hydrides, and with halogens to form halides.
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–rhodium (7/3) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions, such as elevated temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of dysprosium–rhodium (7/3) include dysprosium oxides, rhodium oxides, dysprosium hydrides, rhodium hydrides, and various halides. These products have unique properties that make them valuable in various applications.
科学的研究の応用
Dysprosium–rhodium (7/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in medical imaging and drug delivery systems. In medicine, dysprosium–rhodium (7/3) is being investigated for its potential use in cancer treatment due to its ability to target and destroy cancer cells. In industry, the compound is used in the production of high-performance magnets and other advanced materials.
作用機序
The mechanism of action of dysprosium–rhodium (7/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In medical applications, dysprosium–rhodium (7/3) can interact with cellular components, such as DNA and proteins, to exert its effects. The exact molecular targets and pathways involved in these interactions are still being studied, but the compound’s unique properties make it a promising candidate for various applications.
類似化合物との比較
Similar Compounds: Similar compounds to dysprosium–rhodium (7/3) include other rare-earth metal and transition metal combinations, such as dysprosium–platinum, dysprosium–palladium, and dysprosium–iridium. These compounds share some properties with dysprosium–rhodium (7/3) but also have unique characteristics that make them suitable for different applications.
Uniqueness: Dysprosium–rhodium (7/3) is unique due to its combination of high magnetic susceptibility, thermal neutron absorption, and catalytic properties. This makes it particularly valuable in applications that require a combination of these properties, such as in advanced materials and medical applications.
特性
CAS番号 |
39422-47-4 |
|---|---|
分子式 |
Dy7Rh3 |
分子量 |
1446.22 g/mol |
IUPAC名 |
dysprosium;rhodium |
InChI |
InChI=1S/7Dy.3Rh |
InChIキー |
XXXCOJWQHPPYBF-UHFFFAOYSA-N |
正規SMILES |
[Rh].[Rh].[Rh].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
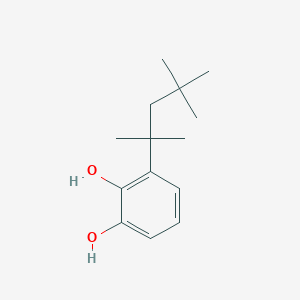
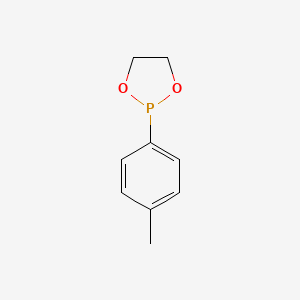
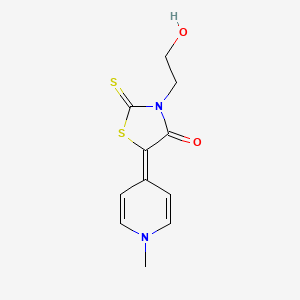
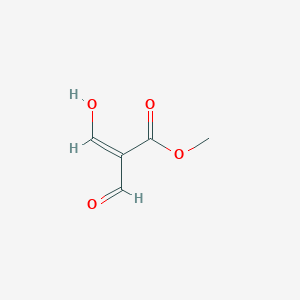
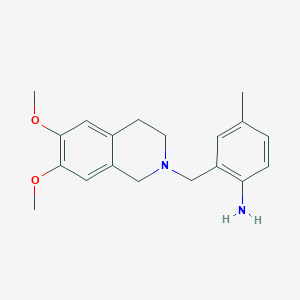

![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)

![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
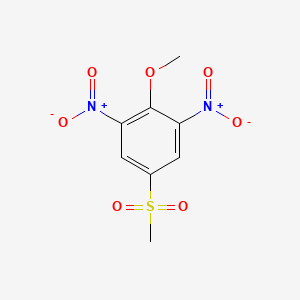
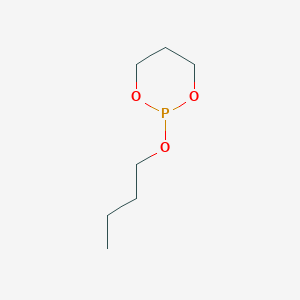
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
